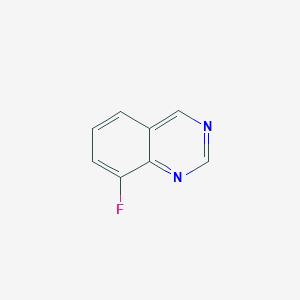![molecular formula C5H10N2O2 B071527 (1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol CAS No. 194040-38-5](/img/structure/B71527.png)
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol is a bicyclic organic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. Also known as ODA, it is a chiral molecule that has a unique structure that allows it to interact with biological systems in a specific way.
Mecanismo De Acción
The mechanism of action of ODA is not fully understood. However, it is believed that ODA interacts with biological systems through hydrogen bonding and other non-covalent interactions. ODA has been shown to bind to proteins and enzymes, which can affect their activity.
Efectos Bioquímicos Y Fisiológicos
ODA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. ODA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, ODA has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ODA in lab experiments is its unique structure. ODA is a chiral molecule, which means that it can interact with biological systems in a specific way. This makes it a valuable tool for studying biological processes. However, one of the limitations of using ODA in lab experiments is its cost. ODA is a complex molecule to synthesize, which makes it expensive to produce.
Direcciones Futuras
There are many potential future directions for research on ODA. One area of interest is the development of ODA-based drug delivery systems. Researchers are exploring the use of ODA nanoparticles for targeted drug delivery. Another area of interest is the use of ODA as a scaffold for the development of new drugs. Researchers are exploring the use of ODA as a starting point for the synthesis of new compounds with potential therapeutic applications.
In conclusion, (1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol is a complex molecule that has many potential applications in the field of medicine and biochemistry. Its unique structure and properties make it a valuable tool for studying biological processes and developing new drugs. While there are still many unanswered questions about the mechanism of action of ODA, ongoing research is likely to uncover new insights into its potential applications.
Métodos De Síntesis
The synthesis of ODA is a complex process that involves multiple steps. One of the most common methods of synthesizing ODA is through the reaction of 1,3-dioxolane with ammonia. This reaction produces a mixture of ODA and its diastereomer, (1S,5S,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol. The two diastereomers can be separated using chromatography techniques.
Aplicaciones Científicas De Investigación
ODA has been extensively studied for its potential applications in the field of medicine. It has been shown to have antibacterial, antifungal, and antiviral properties. ODA has also been studied for its potential as a drug delivery system. Researchers have developed ODA-based nanoparticles that can be used to deliver drugs to specific cells or tissues in the body.
Propiedades
Número CAS |
194040-38-5 |
|---|---|
Nombre del producto |
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol |
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(1R,5R,8R)-6-oxa-2,3-diazabicyclo[3.2.1]octan-8-ol |
InChI |
InChI=1S/C5H10N2O2/c8-5-3-2-9-4(5)1-6-7-3/h3-8H,1-2H2/t3-,4-,5-/m1/s1 |
Clave InChI |
GCPUZRWATTVDTQ-UOWFLXDJSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]([C@@H](CO2)NN1)O |
SMILES |
C1C2C(C(CO2)NN1)O |
SMILES canónico |
C1C2C(C(CO2)NN1)O |
Sinónimos |
6-Oxa-2,3-diazabicyclo[3.2.1]octan-8-ol,syn-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



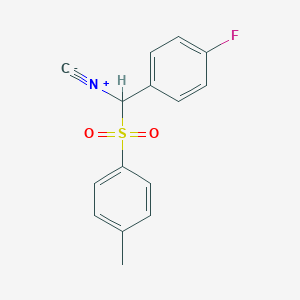
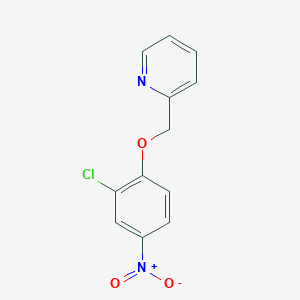
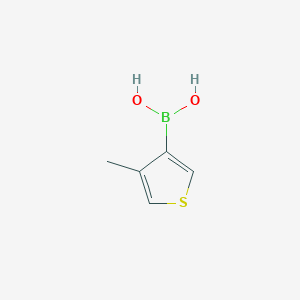

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)
![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)


![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

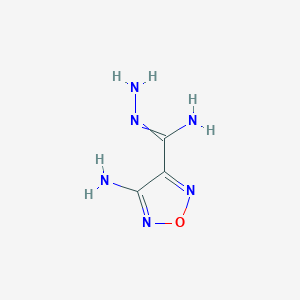

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)
